2',6'-Dibromo-3'-fluorophenacyl chloride is an organic compound characterized by its unique molecular structure and reactivity. It possesses a molecular formula of C14H9Br2ClF and a molecular weight of 360.48 g/mol. This compound is notable for its potential applications in various chemical syntheses and biological research.
The compound is synthesized through specific chemical reactions involving bromination and chlorination processes, typically utilizing reagents such as bromine and chlorinated solvents.
2',6'-Dibromo-3'-fluorophenacyl chloride falls under the category of halogenated aromatic compounds. It is classified as a chlorinated derivative of phenacyl chloride, with additional bromine and fluorine substituents that significantly influence its chemical properties.
The synthesis of 2',6'-Dibromo-3'-fluorophenacyl chloride can be achieved through several methods, primarily involving electrophilic aromatic substitution reactions. A common synthetic route includes:
The molecular structure of 2',6'-Dibromo-3'-fluorophenacyl chloride features a phenyl ring substituted with two bromine atoms at the 2' and 6' positions, a fluorine atom at the 3' position, and a chlorinated carbonyl group. This arrangement contributes to its unique reactivity profile.
C(C(=O)Cl)c1cc(c(c1Br)Br)F.2',6'-Dibromo-3'-fluorophenacyl chloride is involved in various chemical reactions, including:
The mechanism of action for 2',6'-Dibromo-3'-fluorophenacyl chloride involves multiple pathways depending on the type of reaction:
2',6'-Dibromo-3'-fluorophenacyl chloride has several applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1